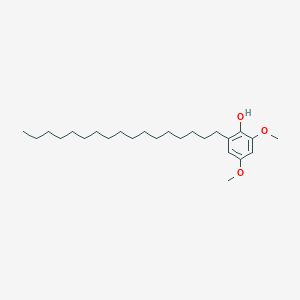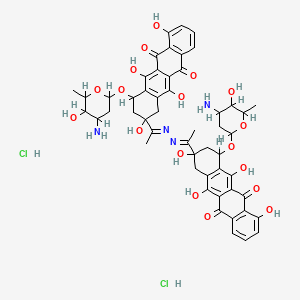
CID 9842726
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.
Aplicaciones Científicas De Investigación
Application in Protein Function Control
Chemically induced dimerization (CID) techniques, such as CID 9842726, are crucial in controlling protein functions within cells. They provide reversible and spatiotemporal control, enhancing our understanding of various biological processes. Notably, these techniques have been instrumental in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Role in Gene Regulation and Editing
This compound plays a significant role in gene regulation and editing. It has been integrated into proteolysis-targeting chimera-based scalable CID systems, enabling fine-tuning of gene expression and digital induction of DNA recombinases, base- and prime-editors for transient genome manipulation. These advancements have expanded the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Insights into Developmental Research Methods
This compound is also relevant in developmental research, as seen in the Consortium on Individual Development's (CID) publications. These studies focus on descriptive, predictive, and explanatory research, emphasizing the importance of aligning research goals with appropriate design and execution methods (Hamaker, Mulder, & van IJzendoorn, 2020).
Enhancing Understanding of Cell Biology
CID techniques, including this compound, are critical in resolving complex problems in cell biology. They provide insights into lipid second messengers and small GTPases, helping to explain the signaling paradox in cellular responses. Recent technical advances in CID have improved specificity and allowed simultaneous manipulation of multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).
Propiedades
Fórmula molecular |
C10H16CaN2Na2O8 |
|---|---|
Peso molecular |
378.3 g/mol |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;; |
Clave InChI |
DFJACSJACSDRSG-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca] |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)






![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)

